USP7/USP47阻害剤

概要

説明

USP7/USP47 inhibitor is a selective dual inhibitor of the cancer-related deubiquitylating proteases USP7 and USP47 . It plays a key role in modulating the levels of multiple proteins, including tumor suppressors, transcription factors, epigenetic modulators, DNA repair proteins, and regulators of the immune response . The abnormal expression of USP7 is found in various malignant tumors and a high expression signature generally indicates poor tumor prognosis . This suggests USP7 as a promising prognostic and druggable target for cancer therapy .

Synthesis Analysis

The synthesis of USP7/USP47 inhibitors is a topic of ongoing research . The development of potent and selective USP7 inhibitors still requires intensive research and development efforts before the pre-clinical benefits translate into the clinic .

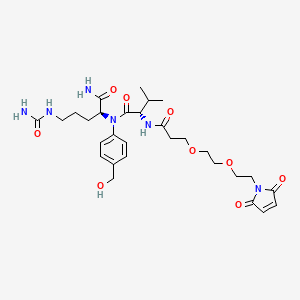

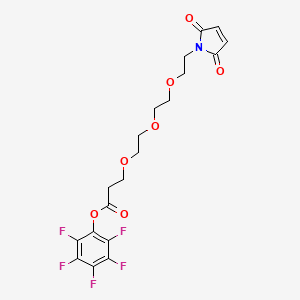

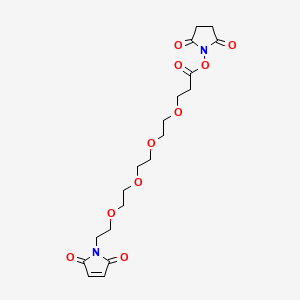

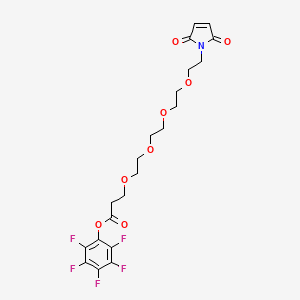

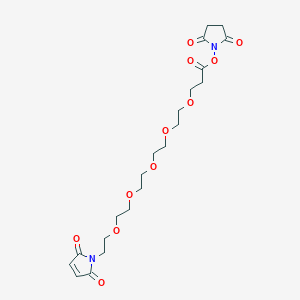

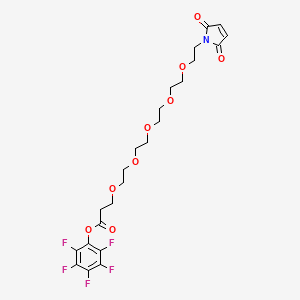

Molecular Structure Analysis

The molecular structure of USP7/USP47 inhibitors is complex and varies depending on the specific inhibitor . The full-length structure of USP7 and the design strategy of representative USP7 inhibitors are briefly described in some studies .

科学的研究の応用

腫瘍の発生と転移

USP47は、腫瘍の発生と転移に広く関与しています {svg_1}. USP47の枯渇は、p53依存的に癌細胞の増殖を阻害し、USP7の同時ノックダウンによりこの現象は増強されます {svg_2}.

炎症反応

USP47は、炎症反応において調節的な役割を果たします {svg_3}. インフラマソームの活性化と炎症性サイトカインの放出を調節することにより、炎症に関与しています {svg_4}.

心筋梗塞

USP47は、心筋梗塞において調節的な役割を果たすことが明らかになっています {svg_5}.

神経発達

USP47は、神経発達に関与しています {svg_6}. C末端Hsp70相互作用タンパク質(CHIP)とともに、katanin p60を介した軸索の成長を調節します {svg_7}.

がん免疫療法

USP7は、抗腫瘍免疫応答を調節することが示されています {svg_8}. USP7の阻害は、制御性T細胞の機能を阻害し、腫瘍関連マクロファージの分極を促進し、腫瘍細胞におけるプログラム細胞死リガンド1(PD-L1)の発現を減少させます {svg_9}.

6. 細胞周期、DNA修復、エピジェネティクス USP7脱ユビキチン化酵素は、細胞周期、DNA修復、エピジェネティクスに関与するタンパク質を調節し、がんの進行に関与することが示唆されています {svg_10}.

抗がん療法

USP7阻害は、抗がん療法の開発のために追求されてきました {svg_11}. これらの薬物は、USP7の活性部位付近をブロックすることにより、p53と呼ばれるマスター腫瘍抑制タンパク質の安定化に役立つ分子連鎖反応を引き起こします {svg_12}.

化学療法効果の増強

作用機序

Target of Action

The primary targets of the USP7/USP47 inhibitor are the ubiquitin-specific proteases 7 and 47 (USP7 and USP47). These enzymes are members of the deubiquitinating enzymes (DUBs) family . USP7 and USP47 are involved in diverse cellular processes, including tumor development, metastasis, inflammation, myocardial infarction, and neuronal development . They play a regulatory role in these processes by removing ubiquitin molecules from specific proteins, thereby rescuing these proteins from proteasome-mediated degradation .

Mode of Action

The USP7/USP47 inhibitor interacts with its targets by binding to the catalytic triad of the enzymes . This binding results in the modification of the Cys223 thiol group, which irreversibly inhibits the enzymatic activity of USP7 . The inhibitor prevents the formation of anionic sulfur and its subsequent nucleophilic attack on the C-terminal carbonyl carbon of Ub . This interaction results in changes in the conformation of the enzymes, switching the “switch loop” from an inhibitory “in-conformation” to an active “out-conformation” in the catalytic domain .

Biochemical Pathways

The USP7/USP47 inhibitor affects several biochemical pathways. It regulates katanin p60-mediated axonal growth, prevents the proper entry of the influenza virus into the host cell, and plays a role in inflammation by regulating inflammasome activation and the release of pro-inflammatory cytokines . Moreover, it exhibits critical functions in cell growth and genome integrity, closely related to cancer . The inhibitor also interferes with the Hedgehog pathway by promoting the degradation of β-TrCP .

Pharmacokinetics

The development of novel, high-efficiency, and specific usp7 small-molecule inhibitors is ongoing . These inhibitors are expected to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would impact their bioavailability.

Result of Action

The action of the USP7/USP47 inhibitor results in molecular and cellular effects. Depleting USP47 inhibits cancer cell growth in a p53-dependent manner, a phenomenon that enhances during the simultaneous knockdown of USP7 . The inhibitor also reduces the viability of multiple TP53 wild-type cell lines, including several hematologic cancer and MYCN-amplified neuroblastoma cell lines, as well as a subset of TP53-mutant cell lines .

Action Environment

The action, efficacy, and stability of the USP7/USP47 inhibitor can be influenced by environmental factors. For instance, the inhibitor impedes the function of regulatory T cells, promotes polarization of tumor-associated macrophages, and reduces programmed death-ligand 1 (PD-L1) expression in tumor cells . These effects suggest that the tumor microenvironment can influence the compound’s action .

Safety and Hazards

将来の方向性

The synergistic effect of combining USP7 inhibition with cancer immunotherapy is a promising therapeutic approach, though its clinical efficacy is yet to be proven . The recent developments in understanding the intrinsic role of USP7, its interplay with other molecular pathways, and the therapeutic potential of targeting USP7 functions are areas of active research .

生化学分析

Biochemical Properties

The USP7/USP47 inhibitor interacts with the enzymes USP7 and USP47, which are involved in diverse cellular processes . The inhibitor’s interaction with these enzymes can lead to the inhibition of cancer cell growth in a p53-dependent manner . The full-length USP47 shows higher deubiquitinase activity than the catalytic domain .

Cellular Effects

The USP7/USP47 inhibitor has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibitor can prevent the proper entry of the influenza virus into the host cell .

Molecular Mechanism

The USP7/USP47 inhibitor exerts its effects at the molecular level through several mechanisms . It forms strong hydrogen bonds to the allosteric pocket of USP7, leading to the inhibition of the enzyme . The inhibitor also impacts gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of the USP7/USP47 inhibitor can change in laboratory settings . The inhibitor’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the USP7/USP47 inhibitor can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The USP7/USP47 inhibitor is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The USP7/USP47 inhibitor is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the USP7/USP47 inhibitor and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

IUPAC Name |

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDJFFQZIISQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

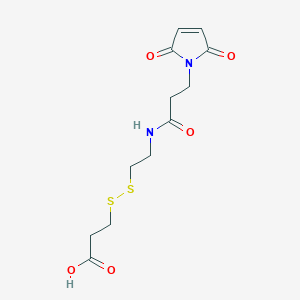

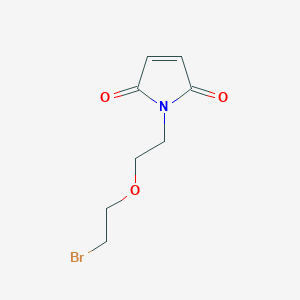

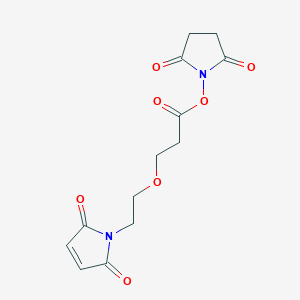

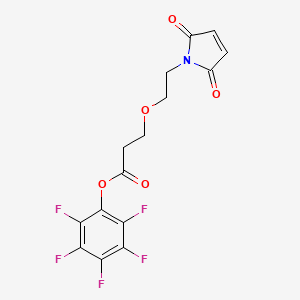

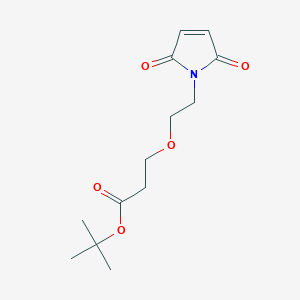

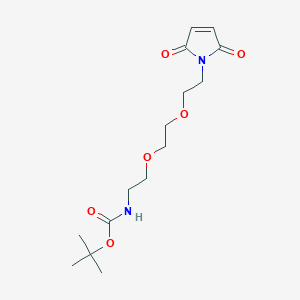

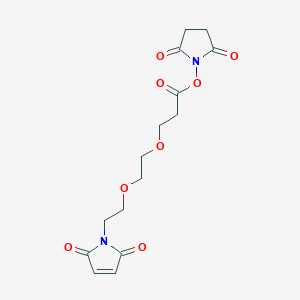

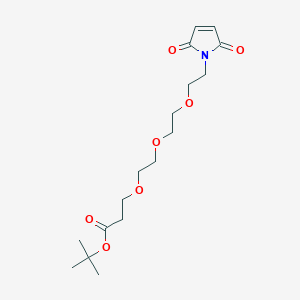

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。